molecular formula C15H18N4O3S2 B2908628 ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 350844-84-7

ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2908628
CAS No.: 350844-84-7
M. Wt: 366.45
InChI Key: AIDBYOUGUHIEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H18N4O3S2 and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex compound that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies.

Chemical Structure

The compound features a triazole ring, which is linked to a cyclopentathiophene structure. The presence of the thio group and the acetamido substituent enhances its potential biological activities.

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. A study on related compounds demonstrated that triazole-based structures exhibited significant antibacterial and antifungal activities. The incorporation of thio groups in triazoles has been associated with enhanced antimicrobial efficacy due to improved interaction with microbial cell membranes .

CompoundAntimicrobial Activity
This compoundModerate to high against various pathogens
Related Triazole DerivativesEffective against Gram-positive and Gram-negative bacteria

Anticancer Properties

Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A notable study reported IC50 values indicating significant cytotoxicity against colon carcinoma (HCT116) and breast cancer (T47D) cells .

Cell LineIC50 (µM)
HCT1166.2
T47D27.3

Anti-inflammatory Activity

The potential anti-inflammatory effects of triazole derivatives have also been explored. Compounds containing the triazole scaffold have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests that this compound may possess similar properties .

Case Studies

  • Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their biological activities. The study highlighted the importance of structural modifications in enhancing bioactivity.
    • Findings : Certain modifications led to increased potency against specific bacterial strains and cancer cell lines.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that triazoles function by disrupting cellular processes in pathogens and cancer cells.

Properties

IUPAC Name

ethyl 2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-3-22-14(21)12-9-5-4-6-10(9)24-13(12)17-11(20)7-23-15-18-16-8-19(15)2/h8H,3-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDBYOUGUHIEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=CN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.